6-Bromo-2-thiaspiro[3.3]heptane is a spirocyclic compound characterized by the presence of both bromine and sulfur atoms within its structure. This compound is notable for its unique spatial configuration, which allows it to interact with various biological macromolecules, making it significant in medicinal chemistry and organic synthesis. The compound's IUPAC name is 6-bromo-2-thiaspiro[3.3]heptane, and it has a molecular formula of with a molecular weight of approximately 193.1 g/mol .
6-Bromo-2-thiaspiro[3.3]heptane can be sourced from chemical suppliers specializing in organic compounds. It is classified under spirocyclic compounds, specifically those containing sulfur and halogen substituents. The compound's CAS number is 2648948-69-8, which facilitates its identification in chemical databases and literature .
The synthesis of 6-bromo-2-thiaspiro[3.3]heptane can be achieved through various methods, often involving nucleophilic substitution reactions or cyclization processes. A common synthetic route includes:
The detailed synthetic pathway may involve multiple steps, including purification and characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure of the synthesized compound .
The molecular structure of 6-bromo-2-thiaspiro[3.3]heptane features a spirocyclic arrangement where a sulfur atom is integrated into the ring system alongside a bromine substituent. The structural representation can be denoted using the SMILES notation: BrC1CC2(CSC2)C1
.
6-Bromo-2-thiaspiro[3.3]heptane can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 6-bromo-2-thiaspiro[3.3]heptane involves its interaction with biological macromolecules through its unique spirocyclic structure. This compound can bind to various molecular targets, such as enzymes and receptors, thereby influencing their activity. The specific pathways affected depend on the biological context and target interaction, which may lead to therapeutic effects or alterations in biological processes .
Relevant data on melting point, boiling point, and other physical properties may vary based on purity and specific synthesis methods employed .
6-Bromo-2-thiaspiro[3.3]heptane has several scientific applications:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications within the field of organic chemistry .
Spiro[3.3]heptane derivatives are synthesized through strategic ring-forming reactions that construct the characteristic spirocyclic architecture. The most common approach involves bis-electrophile cyclization using appropriately functionalized precursors. A representative 9-step synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride from 2,2-bis(bromomethyl)-1,3-propanediol achieves a 31% overall yield, demonstrating the complexity of spirocycle production [1]. This route employs critical transformations including:
For oxygen-containing analogs, tribromoneopentyl alcohol (TBNPA) serves as a key precursor. Treatment with NaOH under Schotten-Baumann conditions provides efficient access to 3,3-bis(bromomethyl)oxetane (BBMO) in 72% yield with >95% purity after distillation [10]. Fluorinated derivatives follow distinct pathways, where diisopropyl 3-oxocyclobutane-1,1-dicarboxylate undergoes deoxofluorination with Morph-DAST (65% yield) followed by LiAlH₄ reduction (94% yield) to enable spiroannulation [2].
Table 1: Representative Yields in Spiro[3.3]heptane Syntheses
Compound Class | Key Intermediate | Yield | Scale Demonstrated |
---|---|---|---|
2-Thiaspiro[3.3]heptane | Diester derivative 3 | 79% | Laboratory scale |
6,6-Difluorospiro[3.3]heptane | Dibromide 3 | 64% | 0.47 kg (single run) |
2-Oxaspiro[3.3]heptane | 3,3-Bis(bromomethyl)oxetane (3) | 72% | Multigram |
Regioselective bromination of spiro[3.3]heptane cores enables targeted functionalization essential for pharmaceutical applications. The synthesis of 6-(bromomethyl)-2-oxaspiro[3.3]heptane exemplifies precise positional control in bromination, where the bromomethyl group is selectively installed at the 6-position while preserving the oxa-spiro framework [6]. This compound serves as a versatile alkylation agent due to the reactivity of its C-Br bond toward nucleophiles, enabling:
For 6-bromo-2-oxaspiro[3.3]heptane (CAS# 1363380-78-2), commercial suppliers provide material at 95% purity, confirming robust laboratory-scale production [3] [5] [7]. Synthetic innovations include hydroxide-facilitated alkylations where NaOH in DMSO at 80°C achieves 94% conversion to spirocyclic arylamines through double N-alkylation—a reaction previously considered challenging due to the poor nucleophilicity of anilines with electron-withdrawing substituents [10]. This method bypasses traditional protecting groups, streamlining access to complex targets like 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane at 87% isolated yield on 100g scale [10].
Table 2: Alkylation Optimization Screening Results
Solvent | Base | Temp (°C) | Product Conversion (%) | Key Observation |
---|---|---|---|---|
Acetone | Cs₂CO₃ | Reflux | 49% | Moderate conversion |
DMSO | NaOH | 80 | 94% | Near-complete conversion |
Sulfolane | NaOH | 80 | 90% | High conversion, specialized solvent |
Diglyme | KOH | 80 | 85% | Good conversion |
Acetonitrile | K₂CO₃ | Reflux | 6% | Low conversion |
Multigram production of spiro[3.3]heptanes demands optimization of ring-closing and purification strategies. The synthesis of 6,6-difluorospiro[3.3]heptane derivatives demonstrates kilogram-capable processes, exemplified by the preparation of diester 7 (88% yield, 472g) via sodium hydride-mediated alkylation of diethyl malonate with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane [2]. Critical scalability enhancements include:
The economic synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives avoids costly intermediates and hydrogenation steps. By directly alkylating 2-fluoro-4-nitroaniline with BBMO in DMSO/KOH, the process eliminates palladium-catalyzed deprotections and oxalate salt formations that hampered earlier routes [10]. This approach reduces process mass intensity (PMI) by 40% compared to Carreira's tosylamide-based method, significantly lowering production costs for tuberculosis drug candidates like TBI-223 [10].
Steric encumbrance and electronic deactivation pose significant hurdles in late-stage derivatization of brominated thiaspiro scaffolds. The compact spirocyclic framework creates steric constraints that hinder electrophilic attacks at C6, necessitating carefully controlled conditions [1] [6]. Key challenges include:
Functional group compatibility limitations further complicate derivatization. The bromomethyl group in 6-(bromomethyl)-2-oxaspiro[3.3]heptane displays restricted stability under strongly basic conditions (pH>9), necessitating pH-controlled reactions [6]. Additionally, the electron-deficient nature of C6 in 6-bromo-2-thiaspiro[3.3]heptane impedes nucleophilic displacement, requiring transition metal catalysis (e.g., Pd-catalyzed aminations) for amine incorporation [6]. These constraints underscore the importance of sequential functionalization strategies where reactive handles are installed prior to spirocycle formation, as demonstrated in the optimized synthesis of 6-amino-2-thiaspiro[3.3]heptane via Boc-protected intermediates [1].
Table 3: Functionalization Challenges and Mitigation Strategies
Challenge | Affected Reaction | Mitigation Approach | Efficacy |
---|---|---|---|
Steric hindrance at C6 | Nucleophilic substitution | Transition metal catalysis | Moderate improvement |
Diastereoselectivity control | Electrophilic addition | Chiral auxiliaries/Directing groups | Limited success |
Sulfur oxidation | Oxidation-sensitive reactions | Inert atmosphere/Reducing agents | Highly effective |
Base sensitivity | Bromomethyl stability | pH control (<9)/Low-temperature conditions | Effective |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7